

Core Molecular Profile and Physicochemical Characteristics

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Compound of Interest

Compound Name: *2,3,4,5-Tetrachloropyridine*

Cat. No.: *B1585559*

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2,3,4,5-Tetrachloropyridine is a highly chlorinated heterocyclic compound.^[1] Its chemical identity is defined by a pyridine ring substituted with four chlorine atoms, leaving a single hydrogen at the 6-position.^[2] This substitution pattern profoundly influences its physical properties and chemical reactivity. The electron-withdrawing nature of the four chlorine atoms and the nitrogen heteroatom makes the pyridine ring electron-deficient, which is a critical determinant of its reaction chemistry.

The fundamental identifiers and properties are summarized below.

| Property | Value | Source |
|---------------------|--|-----------|
| IUPAC Name | 2,3,4,5-tetrachloropyridine | [2] |
| CAS Number | 2808-86-8 | [3] |
| Molecular Formula | C ₅ HCl ₄ N | [1][3] |
| Molecular Weight | 216.88 g/mol | [1][2][3] |
| Appearance | Not explicitly stated, but related compounds are white solids. | [4][5][6] |
| Melting Point | 20-22 °C | [7] |
| Boiling Point | 98-100 °C @ 6 Torr | [7] |
| Solubility | Very soluble in ether, ethanol, petroleum ether. | [3][8] |
| pKa (Predicted) | -3.65 ± 0.10 | [3] |
| Storage Temperature | Inert atmosphere, 2-8°C | [3] |

Synthesis and Manufacturing Protocol

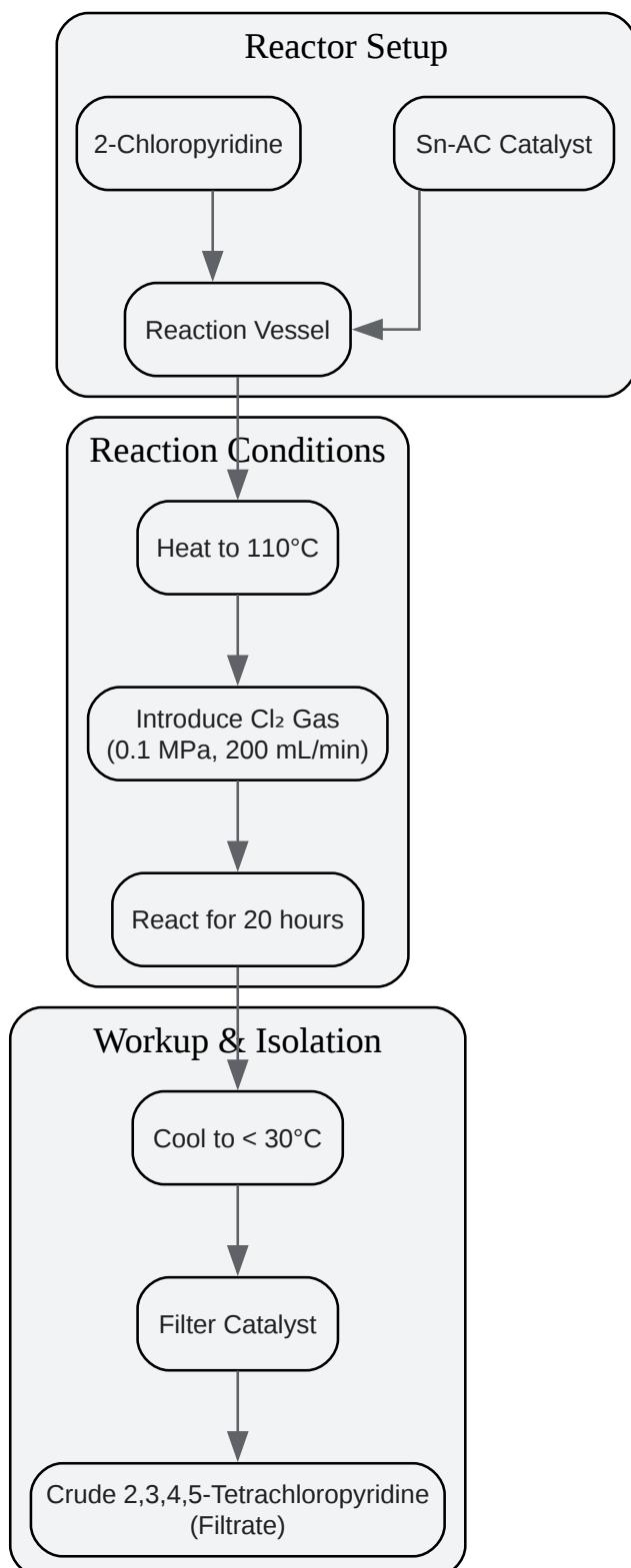
The synthesis of **2,3,4,5-tetrachloropyridine** is typically achieved through the exhaustive chlorination of a less substituted pyridine precursor. The choice of starting material and chlorinating agent is crucial for achieving high yield and purity. A common industrial approach involves the direct, catalyzed chlorination of 2-chloropyridine.

Experimental Protocol: Synthesis from 2-Chloropyridine

This protocol describes a laboratory-scale synthesis adapted from documented manufacturing methods.[3][7] The rationale for using a supported tin catalyst (Sn-AC) is to facilitate the electrophilic chlorination of the pyridine ring, which is deactivated towards this reaction. The high temperature and sustained chlorine gas flow ensure the reaction proceeds to the desired tetrachloro- stage.

Step-by-Step Methodology:

- Reactor Setup: To a 500 mL glass reaction vessel equipped with a thermometer, reflux condenser, and a gas inlet tube, add 300 g of 2-chloropyridine and 15 g of a supported tin-on-activated-carbon (Sn-AC) catalyst.[3][7]
- Heating: Heat the reaction mixture to 110 °C under constant agitation.[3][7]
- Chlorination: Introduce chlorine gas at a pressure of 0.1 MPa and a flow rate of 200 mL/min. [3][7]
- Reaction Monitoring: Maintain the reaction conditions for approximately 20 hours. The reaction progress can be monitored by taking aliquots and analyzing them via HPLC to confirm the consumption of starting material and intermediates.
- Cooldown and Filtration: Once the reaction is complete, cool the mixture to below 30 °C. Filter the mixture to remove the supported catalyst.[3][7]
- Isolation: The resulting filtrate contains the crude **2,3,4,5-tetrachloropyridine**.[3][7] This crude product can be purified by distillation under reduced pressure or used directly in subsequent reactions, such as selective reduction.

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Caption: Workflow for the synthesis of **2,3,4,5-tetrachloropyridine**.

Chemical Reactivity and Synthetic Utility

The synthetic value of **2,3,4,5-tetrachloropyridine** lies in the differential reactivity of its four chlorine substituents. These atoms can be selectively displaced by nucleophiles or removed via reduction, making it a versatile scaffold for building more complex functionalized pyridines.

Nucleophilic Aromatic Substitution (S_nAr)

The pyridine ring is highly electron-deficient, which activates the chlorine atoms towards nucleophilic attack. The positions ortho and para to the ring nitrogen (C2/C6 and C4) are generally the most activated. In **2,3,4,5-tetrachloropyridine**, the C2 and C5 positions are ortho/para-like relative to the nitrogen if considering the lone pair's influence through resonance.

- Positional Reactivity: The C2-Cl bond is expected to be highly reactive due to its proximity to the electron-withdrawing nitrogen. The C4-Cl is also significantly activated. The C3 and C5 positions are comparatively less reactive. For instance, in the related compound 2,4,5,6-tetrachloropyrimidine, the C2 position is the most reactive site for nucleophilic displacement by DABCO.[9] This provides an excellent model for predicting the reactivity of **2,3,4,5-tetrachloropyridine**, suggesting a reactivity order of C2 > C4 > C5 > C3. This selectivity allows for the stepwise introduction of different functional groups.

Caption: Predicted regioselectivity of nucleophilic attack on **2,3,4,5-tetrachloropyridine**.

Reductive Dechlorination

Selective removal of chlorine atoms is a powerful strategy for accessing lesser-chlorinated pyridines. **2,3,4,5-Tetrachloropyridine** can be reduced to yield valuable intermediates like 2,3,5-trichloropyridine.[3]

Experimental Protocol: Reduction to 2,3,5-Trichloropyridine

This protocol demonstrates the selective dechlorination using zinc powder.[3] The choice of zinc is based on its ability to act as a reducing agent for halogenated organic compounds. The reaction is performed in a solvent mixture with ammonium chloride to facilitate the reductive process.

Step-by-Step Methodology:

- Reactor Setup: In a suitable reaction tube, charge 1.0 g of **2,3,4,5-tetrachloropyridine**, 2 mL of water, 6 mL of 1,4-dioxane, 0.8 g of ammonium chloride, and 1.5 g of zinc powder.[3]
- Reaction Conditions: Agitate the mixture (e.g., with a magnetic stirrer) and heat to 90-92 °C. [3]
- Reaction Monitoring: Maintain the temperature for approximately 8 hours. Progress can be monitored by GC or HPLC to observe the formation of dichloropyridine and trichloropyridine species.[3]
- Workup: After cooling, the reaction mixture can be filtered to remove excess zinc and zinc salts. The organic product can be extracted from the filtrate using a suitable solvent (e.g., diethyl ether or dichloromethane), dried over an anhydrous salt (e.g., MgSO₄), and concentrated under reduced pressure.
- Purification: The resulting crude product, containing primarily 2,3,5-trichloropyridine and some dichloropyridine, can be purified by distillation under reduced pressure or column chromatography to yield pure 2,3,5-trichloropyridine.[3]

Spectroscopic and Analytical Characterization

Confirming the identity and purity of **2,3,4,5-tetrachloropyridine** requires a combination of analytical techniques.

- Mass Spectrometry (MS): Mass spectral data is available in the NIST/EPA/MSDC Mass Spectral Database.[3] The characteristic isotopic pattern of the four chlorine atoms provides a definitive signature for the molecular ion peak in mass spectrometry.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: A single proton signal would be expected for the hydrogen at the C6 position. Its chemical shift would be downfield due to the deshielding effects of the aromatic ring and adjacent chlorine atoms.

- ^{13}C NMR: Five distinct signals would be expected, one for each carbon atom in the pyridine ring. The chemical shifts would be influenced by the attached chlorine atoms and the ring nitrogen.
- Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic peaks for C-Cl stretching, C=C and C=N stretching vibrations of the aromatic ring.
- Chromatography (HPLC/GC): HPLC and GC are essential for monitoring reaction progress and assessing the final product's purity.^{[3][7]} A typical HPLC analysis would involve a reversed-phase column with a methanol/water or acetonitrile/water mobile phase.

Safety, Handling, and Storage

Working with polychlorinated pyridines requires strict adherence to safety protocols. While specific toxicity data for the 2,3,4,5-isomer is limited, data from the related 2,3,5,6-tetrachloropyridine isomer can serve as a valuable guide for handling.^{[5][10][11]} It is prudent to treat **2,3,4,5-tetrachloropyridine** as a hazardous substance.

| Hazard Category | Precaution and Response | Source (by Analogy) |
|-----------------|---|---------------------|
| Storage | Keep in a tightly sealed container in a cool, dry, dark, and well-ventilated place. Store under an inert atmosphere at 2-8°C.[3] | [3][10] |
| Handling | Handle in a chemical fume hood.[10] Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4][6] Avoid direct physical contact and dust formation.[6][10] | [4][6][10] |
| Skin Contact | May cause skin irritation.[8][10] In case of contact, remove contaminated clothing and wash the exposed area thoroughly with soap and water.[6][10] Seek medical attention if irritation persists.[6] | [6][8][10] |
| Eye Contact | May cause slight eye irritation. [5] Irrigate exposed eyes with copious amounts of tepid water for at least 15 minutes. [6][10] Seek medical attention if irritation or pain persists.[10] | [5][6][10] |
| Ingestion | Harmful if swallowed.[8][12] Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[6][12] | [6][8][12] |
| Inhalation | Move the person to fresh air. Monitor for respiratory distress. | [10] |

Administer oxygen or assist ventilation as required.[\[10\]](#)

Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. [\[6\]](#)

Conclusion

2,3,4,5-Tetrachloropyridine is a synthetically valuable intermediate whose utility is derived from the controlled and selective reactivity of its chlorine substituents. A thorough understanding of its physicochemical properties, synthetic routes, and reactivity patterns—particularly the regioselectivity of nucleophilic substitution and reductive dechlorination—is essential for its effective application in research and development. By following rigorous safety and handling protocols, scientists can safely harness the potential of this versatile building block to construct novel and complex molecules for the pharmaceutical and agrochemical industries.

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